1-allyl-4-(1-(3-(2,4-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-[1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-4-11-27-14-19(13-24(27)30)25-26-21-7-5-6-8-22(21)28(25)15-20(29)16-31-23-10-9-17(2)12-18(23)3/h4-10,12,19-20,29H,1,11,13-16H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKOJBZYOPNUKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 509.0 g/mol. Its structure includes a benzimidazole moiety, which is known for various pharmacological properties, and a pyrrolidine ring that may influence its bioactivity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C29H33ClN2O4 |
| Molecular Weight | 509.0 g/mol |
| Purity | ~95% |
| Complexity Rating | 711 |
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:
- Anticancer Activity : Compounds containing benzimidazole and pyrrolidine rings have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis through mitochondrial pathways and inhibiting anti-apoptotic proteins like Mcl-1 .
- Antimicrobial Properties : The presence of phenoxy groups in similar compounds has been associated with antimicrobial activity. This may be due to the ability of these compounds to disrupt bacterial membranes or interfere with metabolic pathways .
- CNS Activity : The compound's structure suggests potential interactions with neurotransmitter systems, particularly GABA receptors, which are crucial for anxiety modulation. Benzimidazole derivatives have been linked to anxiolytic effects in various studies .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the benzimidazole or pyrrolidine rings can significantly alter potency and selectivity:
- Substituents on the Benzimidazole Ring : Variations in substituents can enhance binding affinity to target receptors.
- Pyrrolidine Modifications : Altering the alkyl chains or introducing heteroatoms may improve solubility and bioavailability.
Study 1: Anxiolytic Activity Assessment
A recent study evaluated a series of benzimidazole derivatives for their anxiolytic properties using animal models. The results indicated that specific modifications led to significant reductions in anxiety-like behaviors as measured by the elevated plus maze test .
Study 2: Anticancer Efficacy
Another investigation focused on the anticancer potential of similar compounds against human breast cancer cell lines. The study reported that certain derivatives could induce apoptosis and inhibit cell growth effectively, suggesting that the structural features of these compounds are critical for their biological activity .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions where various reagents are utilized to achieve the desired structure. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the molecular structure and purity of the synthesized product.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds similar to 1-allyl-4-(1-(3-(2,4-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exhibit significant antimicrobial activity. For instance, compounds with similar structural motifs were evaluated for their efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated promising antibacterial properties, suggesting potential therapeutic applications in treating infections caused by these pathogens .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Research has shown that certain benzimidazole derivatives can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The incorporation of the pyrrolidine moiety may enhance its interaction with biological targets involved in cancer progression .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with various biological targets. These studies provide insights into how the compound can interact at the molecular level, potentially leading to the development of new drugs targeting specific diseases .
Case Study 1: Antimicrobial Efficacy
In a study published in 2024, a series of benzimidazole derivatives were synthesized, including compounds structurally related to this compound. These compounds were tested for their antibacterial properties using the disc diffusion method. Results showed that several derivatives had significant zones of inhibition against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of similar compounds revealed that specific derivatives exhibited cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis mediated by mitochondrial pathways. This highlights the therapeutic potential of such compounds in oncology .
Comparison with Similar Compounds
Structural Features and Substitutions
The compound is compared to analogues with shared pyrrolidin-2-one and benzimidazole frameworks but differing substituents. Key structural variations include:
Structure-Activity Relationship (SAR) Insights
- Benzimidazole Modifications: The 2,4-dimethylphenoxy group in the target compound likely improves binding affinity to hydrophobic pockets compared to phenylpropyl () or benzoyl () groups. The hydroxypropyl chain may facilitate hydrogen bonding, a feature absent in non-polar substituents like phenylpropyl .
- The 4-butylphenyl group in introduces significant hydrophobicity, which might affect bioavailability .
Pharmacological Implications
While pharmacological data for the target compound are unavailable, structural comparisons suggest:
- Enhanced target engagement due to the 2,4-dimethylphenoxy group’s electron-withdrawing effects.
- Improved solubility compared to analogues with purely hydrophobic chains (e.g., phenylpropyl in ) due to the hydroxypropyl group.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1-allyl-4-(1-(3-(2,4-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, and how are reaction conditions optimized?
- The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carbonyl-containing intermediates under acidic conditions .
- Step 2 : Alkylation of the benzimidazole nitrogen with 3-(2,4-dimethylphenoxy)-2-hydroxypropyl groups using alkyl halides or epoxide ring-opening reactions .
- Step 3 : Introduction of the allyl group to the pyrrolidin-2-one moiety via nucleophilic substitution or Mitsunobu reactions .
- Optimization : Reaction parameters (temperature, solvent polarity, catalyst) are critical. For example, allylation reactions may require anhydrous conditions and Pd catalysts for regioselectivity .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- 1H/13C NMR : Assign peaks for the benzimidazole (δ 7.0–8.5 ppm), pyrrolidinone (δ 2.5–4.0 ppm), and allyl groups (δ 5.0–6.0 ppm) .
- ESI-MS : Confirm molecular weight (e.g., [M+H]+ ion at m/z ~481) and fragmentation patterns .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and gradient elution (acetonitrile/water) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Core modifications : Replace the benzimidazole with indole or triazole rings to assess impact on target binding .
- Substituent variation : Modify the 2,4-dimethylphenoxy group to halogenated or electron-withdrawing analogs (e.g., 4-CF3) to study hydrophobic/electronic effects .
- In vitro assays : Test against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or calorimetry .
Q. What strategies mitigate contradictions in biological activity data between in vitro and in vivo models?
- Metabolic stability : Perform microsomal assays (e.g., liver S9 fractions) to identify labile groups (e.g., allyl or hydroxypropyl moieties) .
- Solubility enhancement : Use co-solvents (DMSO/PEG) or prodrug approaches (e.g., esterification of the hydroxypropyl group) .
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models to correlate in vitro potency with in vivo efficacy .
Q. How can computational modeling guide the design of derivatives with improved target affinity?
- Docking studies : Use software like AutoDock Vina to predict binding modes with protein targets (e.g., ATP-binding pockets) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with pyrrolidinone carbonyl) .
- QSAR models : Corrogate substituent electronic parameters (Hammett σ) with IC50 values to prioritize synthetic targets .
Methodological Challenges
Q. What analytical techniques resolve discrepancies in synthetic yield or purity across laboratories?
- HPLC-MS : Detect trace impurities (e.g., de-allylated byproducts) with high sensitivity .
- X-ray crystallography : Confirm stereochemistry of the 2-hydroxypropyl group if racemization occurs during synthesis .
- TGA/DSC : Monitor thermal stability (decomposition >200°C) to ensure compound integrity in storage .
Q. How should researchers validate the biological mechanism of action for this compound?
- Target deconvolution : Use CRISPR-Cas9 knockout libraries or affinity pull-down assays with biotinylated probes .
- Pathway analysis : Perform RNA-seq or phosphoproteomics on treated cells to identify downstream signaling nodes .
- Mutagenesis : Engineer point mutations in suspected binding pockets (e.g., kinase ATP sites) to confirm resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
